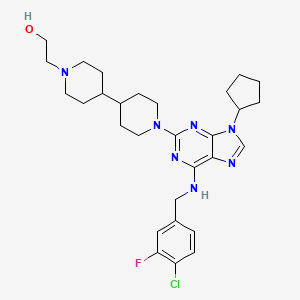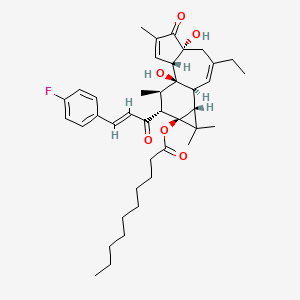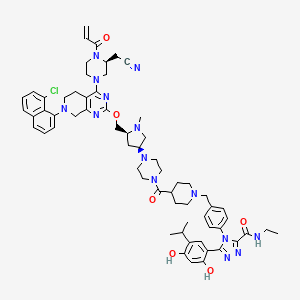
PROTAC KRAS G12C degrader-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of PROTAC KRAS G12C degrader-3 involves several key steps:
Design and Synthesis of Ligands: The compound consists of two ligands - one that binds to the KRAS G12C mutant protein and another that recruits an E3 ubiquitin ligase.
Formation of Covalent Bonds: The ligand targeting KRAS G12C forms a covalent bond with the cysteine residue at position 12 of the KRAS protein.
Linker Optimization: The linker is optimized to ensure efficient recruitment of the E3 ubiquitin ligase and subsequent ubiquitination of the KRAS G12C protein.
Industrial production methods for this compound are still under development, as this compound is primarily used in research settings .
Analyse Des Réactions Chimiques
PROTAC KRAS G12C degrader-3 undergoes several types of chemical reactions:
Covalent Bond Formation: The compound forms a covalent bond with the cysteine residue of the KRAS G12C protein.
Ubiquitination: The recruited E3 ubiquitin ligase facilitates the addition of ubiquitin molecules to the KRAS G12C protein.
Proteasomal Degradation: The ubiquitinated KRAS G12C protein is recognized and degraded by the proteasome.
Common reagents and conditions used in these reactions include the presence of the E3 ubiquitin ligase, ATP, and the proteasome . The major product formed from these reactions is the degraded KRAS G12C protein .
Applications De Recherche Scientifique
PROTAC KRAS G12C degrader-3 has several scientific research applications:
Cancer Research: It is used to study the degradation of KRAS G12C in cancer cells and its effects on cancer cell proliferation and survival.
Drug Development: The compound serves as a model for developing new PROTACs targeting other oncogenic proteins.
Biological Studies: Researchers use this compound to understand the mechanisms of protein degradation and the role of KRAS G12C in cellular signaling pathways.
Mécanisme D'action
The mechanism of action of PROTAC KRAS G12C degrader-3 involves several steps:
Binding to KRAS G12C: The compound binds to the KRAS G12C mutant protein via a covalent bond with the cysteine residue.
Recruitment of E3 Ubiquitin Ligase: The other ligand of the compound recruits an E3 ubiquitin ligase, forming a ternary complex with KRAS G12C.
Ubiquitination and Degradation: The E3 ubiquitin ligase facilitates the ubiquitination of KRAS G12C, marking it for degradation by the proteasome.
Comparaison Avec Des Composés Similaires
PROTAC KRAS G12C degrader-3 is unique in its ability to selectively degrade the KRAS G12C mutant protein. Similar compounds include:
LC-2: Another PROTAC that targets KRAS G12C for degradation.
G12D PROTACs: These compounds target the KRAS G12D mutant protein and have shown high selectivity and potency.
VHL-Recruiting PROTACs: These compounds recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade KRAS G12C.
This compound stands out due to its specific design and optimization for targeting the KRAS G12C mutant protein .
Propriétés
Formule moléculaire |
C63H75ClN14O6 |
|---|---|
Poids moléculaire |
1159.8 g/mol |
Nom IUPAC |
4-[4-[[4-[4-[(3S,5S)-5-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-prop-2-enoylpiperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]-1-methylpyrrolidin-3-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]phenyl]-5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C63H75ClN14O6/c1-6-56(81)77-31-30-76(37-45(77)18-22-65)58-48-21-25-75(53-13-9-11-42-10-8-12-51(64)57(42)53)38-52(48)67-63(68-58)84-39-47-32-46(36-71(47)5)73-26-28-74(29-27-73)62(83)43-19-23-72(24-20-43)35-41-14-16-44(17-15-41)78-59(69-70-60(78)61(82)66-7-2)50-33-49(40(3)4)54(79)34-55(50)80/h6,8-17,33-34,40,43,45-47,79-80H,1,7,18-21,23-32,35-39H2,2-5H3,(H,66,82)/t45-,46-,47-/m0/s1 |
Clé InChI |
RKQABCMDWYZJBX-OLCJBLMYSA-N |
SMILES isomérique |
CCNC(=O)C1=NN=C(N1C2=CC=C(C=C2)CN3CCC(CC3)C(=O)N4CCN(CC4)[C@H]5C[C@H](N(C5)C)COC6=NC7=C(CCN(C7)C8=CC=CC9=C8C(=CC=C9)Cl)C(=N6)N1CCN([C@H](C1)CC#N)C(=O)C=C)C1=CC(=C(C=C1O)O)C(C)C |
SMILES canonique |
CCNC(=O)C1=NN=C(N1C2=CC=C(C=C2)CN3CCC(CC3)C(=O)N4CCN(CC4)C5CC(N(C5)C)COC6=NC7=C(CCN(C7)C8=CC=CC9=C8C(=CC=C9)Cl)C(=N6)N1CCN(C(C1)CC#N)C(=O)C=C)C1=CC(=C(C=C1O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


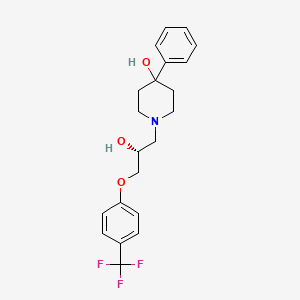
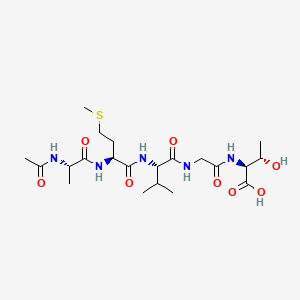
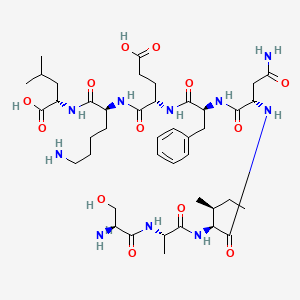

![5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B12380970.png)
![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
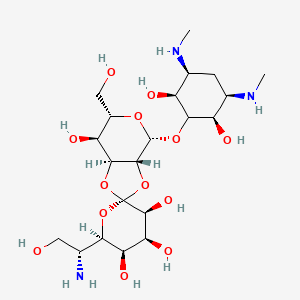
![trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380989.png)
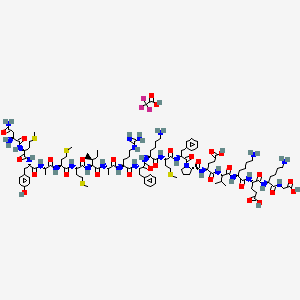

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
